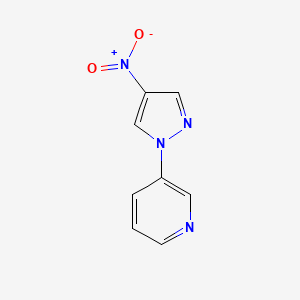

3-(4-Nitro-1H-pyrazol-1-yl)pyridine

描述

3-(4-Nitro-1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Agents

Research indicates that derivatives of 3-(4-Nitro-1H-pyrazol-1-yl)pyridine exhibit promising anticancer properties. These compounds have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain modifications to the pyrazole ring enhance the cytotoxic activity against various cancer cell lines, making them potential candidates for further development as anticancer drugs .

Anti-inflammatory Properties

Compounds containing the pyrazole moiety are known for their anti-inflammatory effects. This compound has been evaluated for its ability to reduce inflammation in preclinical models. The nitro group in the structure may play a role in modulating inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

JNK Inhibitors

The compound has been explored as a scaffold for developing inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in various diseases, including cancer and neurodegenerative disorders. Structure-activity relationship studies have shown that modifications to the pyridine and pyrazole rings can lead to increased selectivity and potency against specific JNK isoforms, offering a pathway for targeted therapies .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

There is emerging evidence that compounds derived from this compound may possess neuroprotective effects. Research has indicated that these compounds can modulate neuroinflammatory responses and may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can enhance the performance of electronic devices .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are studied for their potential applications in catalysis and materials science, particularly in developing new catalysts for organic transformations .

Case Studies

属性

CAS 编号 |

28469-30-9 |

|---|---|

分子式 |

C8H6N4O2 |

分子量 |

190.16 g/mol |

IUPAC 名称 |

3-(4-nitropyrazol-1-yl)pyridine |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-5-10-11(6-8)7-2-1-3-9-4-7/h1-6H |

InChI 键 |

PGBZSEGWWBWTBM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CN=C1)N2C=C(C=N2)[N+](=O)[O-] |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。